molecular formula C7H14N4O B13109599 N3-Pentyl-1,2,5-oxadiazole-3,4-diamine

N3-Pentyl-1,2,5-oxadiazole-3,4-diamine

Cat. No.: B13109599
M. Wt: 170.21 g/mol
InChI Key: ZGNGVWAGEYCMLK-UHFFFAOYSA-N
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Description

N3-Pentyl-1,2,5-oxadiazole-3,4-diamine is a chemical compound with the molecular formula C7H14N4O. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Pentyl-1,2,5-oxadiazole-3,4-diamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a pentyl-substituted hydrazine with a nitrile oxide, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N3-Pentyl-1,2,5-oxadiazole-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N3-Pentyl-1,2,5-oxadiazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation, while its antimicrobial properties may result from disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N3-Pentyl-1,2,5-oxadiazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

3-N-pentyl-1,2,5-oxadiazole-3,4-diamine

InChI

InChI=1S/C7H14N4O/c1-2-3-4-5-9-7-6(8)10-12-11-7/h2-5H2,1H3,(H2,8,10)(H,9,11)

InChI Key

ZGNGVWAGEYCMLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NON=C1N

Origin of Product

United States

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